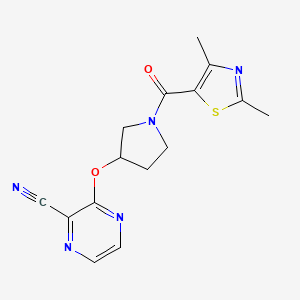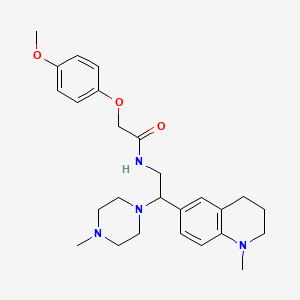![molecular formula C15H23NO B2386581 N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418776-02-0](/img/structure/B2386581.png)
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, commonly referred to as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological properties.
Scientific Research Applications
Methoxetamine has been used in several scientific research studies to investigate its pharmacological properties. It has been found to be a potent NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine. It has also been shown to have affinity for the serotonin transporter and sigma receptors.
Mechanism of Action
Methoxetamine works by blocking the NMDA receptors in the brain, which are responsible for the transmission of pain signals and the regulation of mood, memory, and learning. This results in dissociative effects such as altered perception of time and space, as well as hallucinations and delusions.
Biochemical and Physiological Effects:
Methoxetamine has been shown to have several biochemical and physiological effects, including increased heart rate and blood pressure, respiratory depression, and decreased pain perception. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methoxetamine in lab experiments is its unique pharmacological properties, which allow for the investigation of the NMDA receptor and its role in various neurological and psychiatric disorders. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research studies.
Future Directions
There are several possible future directions for research on Methoxetamine, including investigating its potential therapeutic uses in the treatment of depression, anxiety, and other psychiatric disorders. It may also be useful in the development of new NMDA receptor antagonists with improved safety profiles. Additionally, further research is needed to fully understand the long-term effects of Methoxetamine use on the brain and body.
In conclusion, Methoxetamine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties. It works by blocking the NMDA receptors in the brain, resulting in dissociative effects and altered perception. While it has several advantages for lab experiments, its potential for abuse and addiction is a limitation. Future research directions include investigating its therapeutic potential and long-term effects.
Synthesis Methods
The synthesis of Methoxetamine involves the reaction of 3-methyl-2-butanone with 4-methoxybenzylmagnesium chloride, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with cyclohexanone to produce Methoxetamine.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPROGWUHIKBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)

![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)


![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)



